molecular formula C12H18N2 B12933033 N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B12933033
M. Wt: 190.28 g/mol
InChI Key: LROKYBYFHKVCGF-UHFFFAOYSA-N
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Description

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C12H18N2. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring. It is a derivative of benzene-1,4-diamine, which is commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of cyclobutylamine with N,N-dimethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where the cyclobutyl or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties but lacking the cyclobutyl group.

    N,N,N’,N’-Tetramethylbenzene-1,4-diamine: Another derivative with additional methyl groups, leading to different reactivity and applications.

Uniqueness

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-N-cyclobutyl-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C12H18N2/c1-14(2)12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,3-5H2,1-2H3

InChI Key

LROKYBYFHKVCGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

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